molecular formula C25H28N4 B15113161 5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15113161
M. Wt: 384.5 g/mol
InChI Key: OHBIBPXTARYPHH-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1-methylpyrazole with suitable aldehydes or ketones can lead to the formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique structural features, which confer specific reactivity and potential biological activity. Its combination of tert-butyl, ethylphenyl, and phenyl groups within the pyrazolo[1,5-a]pyrimidine framework makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H28N4

Molecular Weight

384.5 g/mol

IUPAC Name

5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H28N4/c1-6-18-12-14-20(15-13-18)26-22-16-21(25(3,4)5)27-24-23(17(2)28-29(22)24)19-10-8-7-9-11-19/h7-16,26H,6H2,1-5H3

InChI Key

OHBIBPXTARYPHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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